molecular formula C20H15NO6S B368951 (4-{(Z)-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid CAS No. 432005-57-7

(4-{(Z)-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B368951
CAS No.: 432005-57-7
M. Wt: 397.4g/mol
InChI Key: NZIRUQHHDVHPKJ-YVLHZVERSA-N
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Description

“(4-{(Z)-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid” is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a phenoxyacetic acid moiety and a 2-oxo-2-phenylethyl group at the N3 position. The Z-configuration of the exocyclic methylidene group at the C5 position is critical for its stereochemical and electronic properties. This compound belongs to a class of molecules widely studied for their biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects .

Knoevenagel condensation: Reaction of 2,4-thiazolidinedione with substituted aldehydes to form the exocyclic methylidene group .

Functionalization: Alkylation or acylation at the N3 position using bromoacetic acid derivatives or other electrophiles .

Hydrolysis: Acidic or basic hydrolysis of ester intermediates to yield carboxylic acid derivatives .

The compound’s structure is confirmed via spectroscopic methods (e.g., $^1$H NMR, $^{13}$C NMR, IR) and elemental analysis, consistent with protocols described for related molecules .

Properties

IUPAC Name

2-[4-[(Z)-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6S/c22-16(14-4-2-1-3-5-14)11-21-19(25)17(28-20(21)26)10-13-6-8-15(9-7-13)27-12-18(23)24/h1-10H,11-12H2,(H,23,24)/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIRUQHHDVHPKJ-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-{(Z)-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a thiazolidinone derivative notable for its complex structure and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Structural Features

This compound features a thiazolidine ring and a phenoxyacetic acid moiety. The thiazolidine core is often associated with various biological activities, while the phenoxyacetic acid component may enhance its solubility and bioavailability. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

The structural characteristics of this compound suggest potential antimicrobial properties . Thiazolidinone derivatives have been reported to exhibit activity against a range of bacteria and fungi. Research indicates that compounds with similar structures show effectiveness in inhibiting microbial growth, although specific studies on this compound are still needed to elucidate its spectrum of activity and mechanism of action .

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties . For instance, derivatives have demonstrated cytotoxic effects against glioblastoma cells, indicating that this compound may also possess similar properties . In vitro studies evaluating the cytotoxicity of thiazolidinones have shown promising results in reducing cell viability in various cancer cell lines.

Anti-inflammatory Effects

Research on thiazolidinediones has highlighted their anti-inflammatory potential , making them candidates for treating conditions characterized by inflammation. The compound's ability to modulate inflammatory pathways could be explored further to assess its therapeutic applications in diseases such as arthritis or other inflammatory disorders .

The mechanism through which this compound exerts its biological effects may involve several biochemical pathways:

  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential binding to specific receptors could mediate its pharmacological effects.
  • Oxidative Stress Reduction : Similar compounds have shown antioxidant activity, suggesting this compound may also mitigate oxidative stress .

Synthesis and Characterization

The synthesis of this compound can be achieved through multi-step organic reactions involving thiazolidinone frameworks. Key methods include:

  • Condensation Reactions : Combining thiazolidinone precursors with phenolic compounds.
  • Purification Techniques : Utilizing chromatography to isolate the desired product effectively .

Case Studies

Recent studies have focused on the biological activities of thiazolidinones and their derivatives:

StudyFindings
Da Silva et al.Evaluated anti-glioma activity; certain derivatives exhibited significant cytotoxicity against glioblastoma cells.
Badiger et al.Synthesized novel thiazolidinediones showing potent antidiabetic activity compared to standard drugs like pioglitazone .
Umesha et al.Investigated antioxidant and antimicrobial activities; compounds showed moderate to significant effects against bacterial strains .

Scientific Research Applications

Structural Characteristics

The compound features a thiazolidine ring and a phenoxyacetic acid moiety. The thiazolidine core is often associated with various biological activities due to its ability to interact with multiple biological targets, while the phenoxyacetic acid enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures to (4-{(Z)-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid exhibit significant antimicrobial properties. Thiazolidinone derivatives have shown effectiveness against a variety of bacteria and fungi. For instance:

  • Study Findings : A study highlighted the antimicrobial activity of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar effects .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. Preliminary findings suggest that This compound may exhibit cytotoxic effects against cancer cell lines:

  • Case Study : A recent investigation demonstrated that thiazolidinone derivatives reduced cell viability in glioblastoma cells, indicating the need for further exploration of this compound's anticancer properties .

Anti-inflammatory Effects

Thiazolidinediones are known for their anti-inflammatory potential. The ability of This compound to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis:

  • Research Insights : Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may also have therapeutic applications in inflammatory diseases .

Synthesis and Characterization

The synthesis of This compound can be achieved through various organic reactions:

  • Condensation Reactions : Combining thiazolidinone precursors with phenolic compounds.
  • Purification Techniques : Utilizing chromatography to isolate the desired product effectively.

These methods are essential for producing the compound in sufficient quantities for research and therapeutic use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The presence of a 2-oxo-2-phenylethyl group in the target compound distinguishes it from derivatives with simpler alkyl or aryl groups (e.g., 4-chlorophenyl in ).
  • Biological Activity : Thioxo (C=S) derivatives (e.g., ) often exhibit enhanced antiproliferative activity compared to dioxo (C=O) analogs, likely due to increased electrophilicity and thiol reactivity .
  • Synthetic Yield : Yields vary significantly (24–73%) depending on substituent steric effects and reaction conditions. Electron-withdrawing groups (e.g., chloro in ) may reduce yields due to slower condensation kinetics.

Spectral and Analytical Data

All compounds are characterized by:

  • IR : Strong absorption bands for C=O (1680–1750 cm$^{-1}$) and C=S (1200–1250 cm$^{-1}$) .
  • NMR : Distinct signals for methylidene protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–185 ppm) .

Preparation Methods

Synthesis of Thiazolidine-2,4-dione Core

The thiazolidine-2,4-dione ring is synthesized via cyclocondensation of mercaptoacetic acid with urea or its derivatives. A representative protocol involves refluxing mercaptoacetic acid (1.0 equiv) and urea (1.2 equiv) in acetic acid at 120°C for 6 hours, yielding thiazolidine-2,4-dione in 78–85% purity. Alternative methods employ chloroacetic acid and thiourea under basic conditions, though this route often necessitates additional purification steps.

Table 1: Comparison of Thiazolidine-2,4-dione Synthesis Methods

Starting MaterialsSolventTemperature (°C)Yield (%)
Mercaptoacetic acid + ureaAcetic acid12078–85
Chloroacetic acid + thioureaEthanol8065–72

N-Alkylation with Phenacyl Group

The 3-position of thiazolidine-2,4-dione is alkylated using phenacyl bromide (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF). The reaction proceeds at 60°C for 12 hours, achieving 70–80% conversion to 3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione. Notably, higher temperatures (>80°C) promote over-alkylation, reducing yields.

Z-Selective Knoevenagel Condensation

The exocyclic double bond is introduced via Knoevenagel condensation between 3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione and 4-hydroxybenzaldehyde. Using piperidine (10 mol%) as a base in ethanol at 60°C for 8 hours, the Z-isomer predominates (85:15 Z:E ratio). The reaction’s stereochemical outcome is attributed to kinetic control under mild conditions, as evidenced by NMR analysis.

Table 2: Optimization of Knoevenagel Condensation

BaseSolventTemperature (°C)Z:E RatioYield (%)
PiperidineEthanol6085:1582
Ammonium acetateToluene8060:4075

Analytical Characterization

Critical characterization data include:

  • HRMS (ESI): m/z [M+H]⁺ calculated for C₂₁H₁₆NO₆S: 434.0701, found 434.0698.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, CH=), 7.92–7.85 (m, 5H, Ar-H), 4.82 (s, 2H, OCH₂CO), 4.11 (s, 2H, NCH₂).

  • IR (KBr): 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).

Challenges and Alternative Approaches

Key synthetic challenges include:

  • Stereochemical Purity: Maintaining Z-configuration requires strict temperature control during condensation.

  • Functional Group Compatibility: The phenacyl group’s susceptibility to nucleophilic attack necessitates inert atmospheres during alkylation.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate product isolation.

Alternative methodologies under investigation include:

  • Enzymatic Resolution: Lipase-mediated acylations to improve stereoselectivity.

  • Flow Chemistry: Continuous-flow systems for precise temperature modulation during Knoevenagel steps .

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